N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide
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Overview
Description
N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a naphthalene ring, a propyl group, and an oxirane (epoxide) ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide typically involves the following steps:
Formation of the Naphthyl Propyl Intermediate: The starting material, 1-naphthylpropan-2-ol, is synthesized through the Friedel-Crafts alkylation of naphthalene with propylene oxide.
Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.
Amidation: The final step involves the reaction of the epoxide with an amine, such as ammonia or a primary amine, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the epoxidation step and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxylamine, hydrazine, and thiourea can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The naphthalene ring may also contribute to its biological activity by interacting with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide can be compared with other similar compounds, such as:
N-(1-Naphthalen-1-ylethyl)oxirane-2-carboxamide: This compound has a similar structure but with an ethyl group instead of a propyl group.
N-(2-Naphthalen-1-ylpropan-2-yl)oxirane-2-carboxamide: This compound has the naphthalene ring attached at a different position.
N-(1-Naphthalen-2-ylpropan-2-yl)oxirane-2-thioamide: This compound has a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(1-naphthalen-2-ylpropan-2-yl)oxirane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(17-16(18)15-10-19-15)8-12-6-7-13-4-2-3-5-14(13)9-12/h2-7,9,11,15H,8,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVBSKTWPMYNHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)NC(=O)C3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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